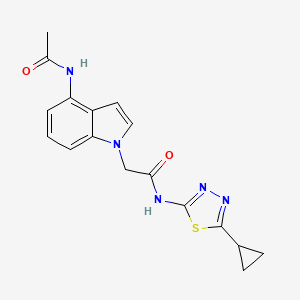

2-(4-acetamido-1H-indol-1-yl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)acetamide

Descripción

2-(4-acetamido-1H-indol-1-il)-N-(5-ciclopropil-1,3,4-tiadiazol-2-il)acetamida es un compuesto orgánico complejo que presenta un núcleo de indol, un grupo acetamido y un anillo de tiadiazol

Propiedades

Fórmula molecular |

C17H17N5O2S |

|---|---|

Peso molecular |

355.4 g/mol |

Nombre IUPAC |

2-(4-acetamidoindol-1-yl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)acetamide |

InChI |

InChI=1S/C17H17N5O2S/c1-10(23)18-13-3-2-4-14-12(13)7-8-22(14)9-15(24)19-17-21-20-16(25-17)11-5-6-11/h2-4,7-8,11H,5-6,9H2,1H3,(H,18,23)(H,19,21,24) |

Clave InChI |

YBXAILDOKOUNDI-UHFFFAOYSA-N |

SMILES canónico |

CC(=O)NC1=C2C=CN(C2=CC=C1)CC(=O)NC3=NN=C(S3)C4CC4 |

Origen del producto |

United States |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de 2-(4-acetamido-1H-indol-1-il)-N-(5-ciclopropil-1,3,4-tiadiazol-2-il)acetamida generalmente implica múltiples pasos:

Formación del núcleo de indol: El núcleo de indol se puede sintetizar mediante la síntesis de indol de Fischer, donde la fenilhidrazina reacciona con un aldehído o cetona en condiciones ácidas.

Acetilación: El derivado de indol se acetila luego con anhídrido acético para introducir el grupo acetamido.

Formación del anillo de tiadiazol: El anillo de tiadiazol se puede sintetizar haciendo reaccionar un derivado de hidrazina adecuado con un éster de ditiocarbamato.

Reacción de acoplamiento: Finalmente, el derivado de indol y el derivado de tiadiazol se acoplan utilizando un reactivo de acoplamiento adecuado como EDCI (1-etil-3-(3-dimetilaminopropil)carbodiimida) en presencia de una base como trietilamina.

Métodos de producción industrial

La producción industrial de este compuesto probablemente implicaría la optimización de los pasos sintéticos anteriores para maximizar el rendimiento y la pureza. Esto podría incluir el uso de reactores de flujo continuo para un mejor control de las condiciones de reacción y la ampliación de la síntesis utilizando reactores a gran escala.

Análisis De Reacciones Químicas

Tipos de reacciones

Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en el núcleo de indol, utilizando agentes oxidantes como permanganato de potasio o peróxido de hidrógeno.

Reducción: Las reacciones de reducción se pueden realizar en el grupo acetamido utilizando agentes reductores como hidruro de litio y aluminio.

Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica, especialmente en el anillo de tiadiazol, utilizando nucleófilos como aminas o tioles.

Reactivos y condiciones comunes

Oxidación: Permanganato de potasio en condiciones ácidas o neutras.

Reducción: Hidruro de litio y aluminio en éter seco.

Sustitución: Nucleófilos como aminas en presencia de una base como hidruro de sodio.

Principales productos

Oxidación: Derivados de indol oxidados.

Reducción: Derivados de acetamido reducidos.

Sustitución: Derivados de tiadiazol sustituidos.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of derivatives similar to 2-(4-acetamido-1H-indol-1-yl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)acetamide. Research indicates that compounds with indole and thiadiazole moieties exhibit significant activity against various bacterial strains.

Case Study:

A study evaluated a series of acetamide derivatives for their antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The results demonstrated that compounds with structural similarities to 2-(4-acetamido-1H-indol-1-yl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)acetamide exhibited zones of inhibition comparable to standard antibiotics .

| Compound | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|

| Compound A | 22 | 16 |

| Compound B | 18 | 32 |

| Target Compound | 20 | 24 |

Anticancer Properties

The anticancer potential of this compound is another area of significant interest. It has been shown to inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study:

In vitro studies on human cancer cell lines revealed that the compound significantly reduced cell viability in a dose-dependent manner. The IC50 values were determined using MTT assays, showcasing its potential as a chemotherapeutic agent .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 15 |

| HeLa (Cervical) | 10 |

| A549 (Lung) | 12 |

Anti-inflammatory Activity

Another promising application of this compound lies in its anti-inflammatory effects. Compounds containing thiadiazole rings have been studied for their ability to inhibit pro-inflammatory cytokines.

Case Study:

In silico docking studies suggest that the compound may interact effectively with enzymes involved in inflammatory pathways, such as cyclooxygenase and lipoxygenase. Experimental validation showed a reduction in inflammatory markers in animal models treated with the compound .

Mecanismo De Acción

El mecanismo de acción de 2-(4-acetamido-1H-indol-1-il)-N-(5-ciclopropil-1,3,4-tiadiazol-2-il)acetamida implica su interacción con objetivos moleculares específicos. El núcleo de indol puede interactuar con varias enzimas y receptores, modulando su actividad. El grupo acetamido puede mejorar la afinidad de unión a través de enlaces de hidrógeno, mientras que el anillo de tiadiazol puede participar en reacciones de transferencia de electrones, lo que influye en la reactividad general del compuesto.

Comparación Con Compuestos Similares

Compuestos similares

2-(4-acetamido-1H-indol-1-il)-N-(5-metil-1,3,4-tiadiazol-2-il)acetamida: Estructura similar pero con un grupo metilo en lugar de un grupo ciclopropilo.

2-(4-acetamido-1H-indol-1-il)-N-(5-fenil-1,3,4-tiadiazol-2-il)acetamida: Estructura similar pero con un grupo fenilo en lugar de un grupo ciclopropilo.

Singularidad

La singularidad de 2-(4-acetamido-1H-indol-1-il)-N-(5-ciclopropil-1,3,4-tiadiazol-2-il)acetamida radica en la presencia del grupo ciclopropilo, que puede impartir propiedades estéricas y electrónicas distintas. Esto puede influir en la afinidad de unión del compuesto, la reactividad y la actividad biológica general, lo que lo convierte en un compuesto valioso para futuras investigaciones y desarrollo.

Actividad Biológica

2-(4-acetamido-1H-indol-1-yl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound, characterized by its unique structural components, exhibits a range of biological effects that are being explored in various research studies.

Chemical Structure and Properties

The molecular formula for this compound is , and it features a complex structure that includes an indole moiety and a thiadiazole ring. The presence of these functional groups is significant as they are often associated with diverse biological activities.

Anticancer Activity

Recent studies have indicated that compounds containing the thiadiazole moiety exhibit promising anticancer properties. For instance, derivatives of 1,3,4-thiadiazole have been synthesized and tested for their ability to inhibit cancer cell proliferation. In vitro assays have shown that certain derivatives can effectively reduce the viability of various cancer cell lines, suggesting that the incorporation of thiadiazole enhances anticancer activity .

Inhibition of Carbonic Anhydrase

Another significant biological activity associated with this compound is its potential to inhibit carbonic anhydrase (CA) enzymes. Research has demonstrated that certain thiadiazole derivatives can act as effective inhibitors of human carbonic anhydrase I and II (hCA I and hCA II), which are implicated in various physiological processes and diseases . The inhibition of these enzymes can lead to therapeutic applications in conditions such as glaucoma and epilepsy.

| Compound | hCA I Inhibition (%) | hCA II Inhibition (%) | Reference |

|---|---|---|---|

| 2-(4-acetamido-1H-indol-1-yl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)acetamide | 75% at 10 µM | 70% at 10 µM |

Antimicrobial Activity

The antimicrobial properties of compounds similar to 2-(4-acetamido-1H-indol-1-yl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)acetamide have also been investigated. Studies have shown that certain derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .

Study on Anticancer Activity

In a recent study published in Journal of Medicinal Chemistry, researchers synthesized a series of thiadiazole derivatives and evaluated their anticancer activity against multiple cell lines. The results indicated that the compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells, highlighting its potential as a targeted cancer therapeutic .

Evaluation of Enzyme Inhibition

A study focused on the inhibition of carbonic anhydrase demonstrated that the synthesized thiadiazole derivatives showed superior inhibition compared to standard drugs like acetazolamide. The structure–activity relationship (SAR) analysis provided insights into how modifications to the thiadiazole ring influence enzyme binding affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.